molecular formula C8H17NO2 B8576471 tert-Butyl ethyl(methyl)carbamate

tert-Butyl ethyl(methyl)carbamate

Cat. No. B8576471
M. Wt: 159.23 g/mol
InChI Key: LDPZRDDGSNDUNX-UHFFFAOYSA-N
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Patent
US08552003B2

Procedure details

To a solution of 4-fluoro-phenyl)-(S)-5-pyrrolidin-2-yl-pyridin-3-yl) -methanone (2.57 g, 9.5 mmole) and (S)-[(S)-2-(tert-butoxycarbonyl-methyl-amino)-propionylamino]-cyclohexyl-acetic acid (5) (3.58 g, 10.5 mmole) in 75 mL of THF at 0° C., is added 4-(4,6-dimethoxy-[1,3,5]triazin-2-yl)-4-methyl-morpholinium chloride hydrate (2.97 g, 10.7 mmole) in one portion. After stirring at 20° C. for 2 hours, the reaction mixture is diluted with 100 mL of EtOAc, and washed with 3×20 mL of water. After concentration, the crude product is purified by flash column chromatography (CH2Cl2 95%, MeOH 5%) to give (S) -1-(S)-1-cyclohexyl-2-{(S)-2-[5-(4-fluoro-benzoyl)-pyridin-3-yl]-pyrrolidin-1-yl}-2-oxo-ethylcarbamoyl)-ethylmethyl-carbamic acid tert-butyl ester (6) (5.0 g, yield 88%) as pale yellow solid.
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C=O.[C:3]([O:7][C:8]([N:10]([CH3:26])[C@@H:11](C)[C:12](N[C@@H](C1CCCCC1)C(O)=O)=O)=[O:9])([CH3:6])([CH3:5])[CH3:4].O.[Cl-].COC1N=C(OC)N=C([N+]2(C)CCOCC2)N=1>C1COCC1.CCOC(C)=O>[C:3]([O:7][C:8](=[O:9])[N:10]([CH2:11][CH3:12])[CH3:26])([CH3:6])([CH3:5])[CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.57 g
Type
reactant
Smiles
C=O
Name
Quantity
3.58 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N([C@H](C(=O)N[C@H](C(=O)O)C1CCCCC1)C)C
Name
Quantity
2.97 g
Type
reactant
Smiles
O.[Cl-].COC1=NC(=NC(=N1)OC)[N+]1(CCOCC1)C
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring at 20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 3×20 mL of water
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the crude product is purified by flash column chromatography (CH2Cl2 95%, MeOH 5%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 299.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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